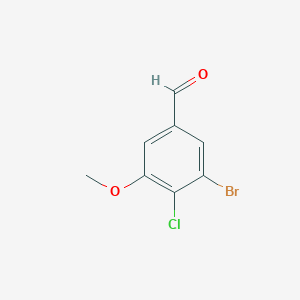
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodoisoquinoline moiety, and a carbamate functional group
Méthodes De Préparation
The synthesis of tert-Butyl (8-iodoisoquinolin-3-yl)carbamate typically involves the reaction of 8-iodoisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoisoquinoline moiety can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Applications De Recherche Scientifique
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, providing insights into biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of tert-Butyl (8-iodoisoquinolin-3-yl)carbamate is not well-defined, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The iodoisoquinoline moiety may also interact with aromatic residues in target proteins, contributing to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate can be compared with other carbamate compounds, such as:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate functional group, used as a protecting group in organic synthesis.
Benzyl carbamate: Another carbamate used as a protecting group, with a benzyl group instead of a tert-butyl group.
Phenyl carbamate: A carbamate with a phenyl group, used in the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C14H15IN2O2 |
|---|---|
Poids moléculaire |
370.19 g/mol |
Nom IUPAC |
tert-butyl N-(8-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
Clé InChI |
OSZJSZMUKXPSFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)


![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)



![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)

![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)

![6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330997.png)
